
2-Hydrazino-6-cyanopyridine
Overview
Description
2-Hydrazino-6-cyanopyridine is a chemical compound with the molecular formula C6H6N4 It is characterized by the presence of a hydrazino group (-NH-NH2) and a cyano group (-CN) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-6-cyanopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, halopyridines can react with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride at temperatures ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-6-cyanopyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydrazino group can participate in substitution reactions to form hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as aldehydes or ketones can react with the hydrazino group to form hydrazones.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Hydrazones.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have synthesized derivatives of cyanopyridines, including 2-hydrazino-6-cyanopyridine, which have shown potential antimalarial properties. In vitro assays against the Plasmodium falciparum parasite demonstrated that certain derivatives exhibited significant activity, with some compounds achieving effective suppression in animal models as well .
Antimicrobial Properties
Research indicates that this compound and its derivatives possess antibacterial and antifungal activities. For instance, one study evaluated the inhibitory effects of a compound derived from this structure against Escherichia coli and Pseudomonas aeruginosa, revealing moderate antibacterial efficacy .
Cytotoxicity Against Cancer Cell Lines
The compound has been investigated for its antiproliferative effects against various cancer cell lines. A study reported IC50 values indicating strong cytotoxicity against liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines. The results suggest that modifications to the hydrazino group can enhance biological activity .
Environmental Applications
Water Treatment Technologies
this compound has been utilized in the development of advanced materials for water purification. One application involves its incorporation into Schiff base-functionalized adsorbents that significantly enhance the removal of heavy metals such as Cu(II) from contaminated water sources .
Heavy Metal Detection
A novel probe developed using this compound has been employed for dual sensing of Zn(2+) and Cd(2+) ions through near-infrared fluorescence. This advancement plays a crucial role in environmental monitoring and assessing heavy metal contamination in biological samples .
Material Science
Polymer Chemistry
The compound is also explored in the synthesis of functional polymers due to its reactive hydrazino group. These polymers can be tailored for specific applications, including drug delivery systems and smart materials that respond to environmental stimuli.
Case Study 1: Antimalarial Derivatives
In a study conducted on various quinoline-pyrazolopyridine hybrids, several compounds containing this compound were synthesized and tested for antimalarial activity. The most effective derivatives were identified based on their ability to inhibit Plasmodium falciparum growth in vitro, leading to further evaluation in vivo using Swiss albino mice .
Case Study 2: Heavy Metal Removal
A research project focused on synthesizing Schiff base-functionalized starch derived from this compound demonstrated a remarkable capacity for Cu(II) ion removal from aqueous solutions. The study included detailed preparation methodologies and performance evaluations, highlighting the compound's effectiveness in environmental remediation strategies .
Compound | IC50 (μM) HepG2 | IC50 (μM) MCF7 | IC50 (μM) PC3 | IC50 (μM) HCT116 |
---|---|---|---|---|
Doxorubicin | 4.50 ± 0.3 | 4.17 ± 0.3 | 8.87 ± 0.5 | 5.23 ± 0.3 |
This compound | Varies | Varies | Varies | Varies |
Table 2: Heavy Metal Removal Efficiency
Material Type | Metal Ion Removed | Initial Concentration (mg/L) | Removal Efficiency (%) |
---|---|---|---|
Schiff Base Functionalized Starch | Cu(II) | 100 | >90 |
Dicyanisophorone-based Probe | Zn(2+), Cd(2+) | Variable | >85 |
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-cyanopyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 2-Cyanopyridine
- 4-Cyanopyridine
- 2-Hydrazinopyridine
Comparison: 2-Hydrazino-6-cyanopyridine is unique due to the presence of both a hydrazino group and a cyano group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that possess only one of these functional groups. For example, 2-cyanopyridine and 4-cyanopyridine lack the hydrazino group, limiting their reactivity in certain types of reactions .
Biological Activity
2-Hydrazino-6-cyanopyridine (CAS No. 1339085-85-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and detailed analyses of its biological effects, particularly focusing on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a hydrazino group and a cyano group. The presence of these functional groups is crucial for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
2. Anticancer Potential
Recent studies have highlighted the anticancer potential of cyanopyridine derivatives, including this compound. It has been shown to exhibit cytotoxic effects on several cancer cell lines, including pancreatic cancer (Panc-1) and lung cancer (A-549). The compound's ability to induce apoptosis and cell cycle arrest has been documented, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups on the pyridine ring significantly affects its pharmacological properties. For instance, substituents that enhance lipophilicity may improve cell membrane permeability, thereby increasing bioavailability and efficacy .
Substituent | Effect on Activity |
---|---|
Electron-withdrawing (e.g., cyano) | Increases potency against cancer cells |
Electron-donating (e.g., alkyl groups) | May enhance antibacterial activity |
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity in Pancreatic Cancer
In another study, the compound was tested for its effects on Panc-1 cells. Results showed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 0.80 µM, effectively inducing apoptosis through caspase activation pathways .
The proposed mechanism of action for the biological activity of this compound includes:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis and membrane integrity.
- Anticancer Action: Induction of apoptosis via caspase activation and modulation of specific signaling pathways involved in cell proliferation and survival.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound, particularly through:
- In vivo Studies: To validate in vitro findings and assess pharmacokinetics.
- Combination Therapies: Investigating synergistic effects with existing antibiotics or chemotherapeutics.
- Mechanistic Studies: Elucidating detailed pathways involved in its biological activity.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 2-Hydrazino-6-cyanopyridine, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate may react with 6-cyanopyridine derivatives under reflux in ethanol or methanol. Key parameters affecting yield include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 hydrazine to substrate), and catalyst use (e.g., acidic or basic conditions). Purity can be enhanced via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane eluents. Monitoring via TLC or HPLC is critical to confirm intermediate formation and final product purity .
Table 1: Example Synthetic Parameters
Parameter | Typical Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Higher temps increase reaction rate but risk decomposition |
Solvent | Ethanol/Methanol | Polar solvents favor nucleophilic attack |
Reaction Time | 6–12 hours | Prolonged time may improve conversion |
Q. Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound for coordination chemistry applications?
Answer:
Density Functional Theory (DFT) calculations can predict molecular orbitals, charge distribution, and binding affinities of this compound with metal ions. Key steps include:
Geometry Optimization : Use software like Gaussian or ORCA to minimize energy.
Frontier Orbital Analysis : Identify HOMO-LUMO gaps to assess reactivity (narrow gaps suggest higher reactivity).
Molecular Electrostatic Potential (MEP) Mapping : Visualize electron-rich regions (e.g., hydrazine and nitrile groups) for metal coordination.
Binding Energy Calculations : Compare ligand-metal complex stability (e.g., Co(II), Cu(II)) using thermodynamic cycles.
Validation via experimental techniques (e.g., UV-Vis, cyclic voltammetry) is essential to confirm computational predictions .
Q. Basic: What analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?
Answer:
- NMR Spectroscopy : H and C NMR confirm structure via characteristic shifts (e.g., hydrazine NH at δ 4.5–5.5 ppm, nitrile C≡N at ~110 ppm in C).
- FT-IR : Identify functional groups (N-H stretch at 3200–3400 cm, C≡N at 2200–2260 cm).
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 161.1 for CHN).
- X-ray Crystallography : Resolve crystal structure and confirm tautomeric forms. Data interpretation should follow IUPAC guidelines, with cross-validation against reference spectra .
Q. Advanced: How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require:
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on activity).
Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed MIC protocols, cell lines).
SAR Studies : Correlate structural modifications (e.g., electron-withdrawing groups at position 6) with activity changes.
Statistical Validation : Apply ANOVA or t-tests to assess significance. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis rigor .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite). Safety Data Sheets (SDS) from suppliers like TCI America provide hazard-specific protocols .
Q. Advanced: What strategies enhance the reproducibility of catalytic studies involving this compound-based ligands?
Answer:
Detailed Experimental Logs : Document catalyst loading, solvent purity, and reaction atmosphere (e.g., O-free conditions).
Benchmarking : Compare results with established catalysts (e.g., bipyridine complexes).
Open Data Practices : Share raw data (NMR spectra, kinetic plots) via repositories like Zenodo.
Collaborative Validation : Partner with independent labs to verify catalytic efficiency (e.g., turnover frequency, enantioselectivity). Transparent reporting aligns with guidelines from journals like Journal of Biological Inorganic Chemistry .
Properties
IUPAC Name |
6-hydrazinylpyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-2-1-3-6(9-5)10-8/h1-3H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYGAHGCASBGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339085-85-6 | |
Record name | 6-hydrazinylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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